molecular formula C14H21N3O B5072754 N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide

N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B5072754
M. Wt: 247.34 g/mol
InChI Key: WRNWFTDNZVHLMX-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is a chemical compound that features a piperidine ring substituted with a propan-2-yl group and a pyridine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring is synthesized through hydrogenation or cyclization reactions. For instance, piperidine can be prepared by the hydrogenation of pyridine.

    Substitution with Propan-2-yl Group: The piperidine derivative is then alkylated with propan-2-yl halide under basic conditions to introduce the propan-2-yl group.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the substituted piperidine with pyridine-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor and inhibit its activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)pyridine-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and pharmacokinetic properties.

    N-(propan-2-yl)piperidine-4-carboxamide: Lacks the pyridine moiety, which may influence its binding affinity and specificity.

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the presence of both the propan-2-yl group and the pyridine-3-carboxamide moiety. This combination may enhance its binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(2)17-8-5-13(6-9-17)16-14(18)12-4-3-7-15-10-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWFTDNZVHLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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